

# Early Preclinical Studies of Rivipansel (GMI-1070) in Animal Models: A Technical Overview

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## Compound of Interest

Compound Name: Rivipansel

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## Introduction

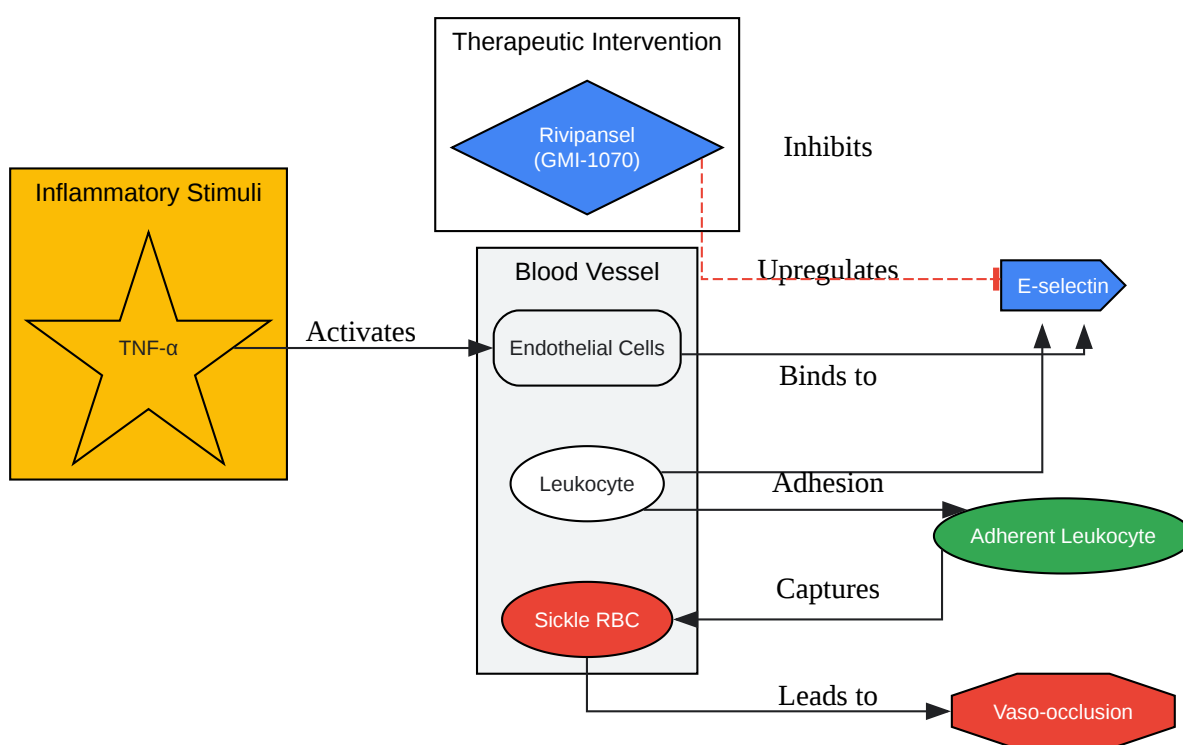
**Rivipansel** (formerly GMI-1070) is a glycomimetic, pan-selectin antagonist developed for the treatment of vaso-occlusive crisis (VOC) in patients with sickle cell disease (SCD).[1][2] VOC is a painful and debilitating complication of SCD, characterized by the blockage of blood vessels by sickled red blood cells and leukocytes, leading to ischemia and inflammation. The selectin family of adhesion molecules, particularly E-selectin expressed on activated endothelial cells, plays a crucial role in initiating the adhesive events that lead to vaso-occlusion.[3][4]

**Rivipansel** was designed to competitively inhibit the binding of leukocytes to selectins, thereby preventing the initial steps of cell adhesion and the subsequent cascade of events leading to VOC.[5] This technical guide provides an in-depth summary of the key early preclinical studies of **Rivipansel** in animal models, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

## Mechanism of Action: Inhibition of Selectin-Mediated Cell Adhesion

**Rivipansel** is a pan-selectin inhibitor, meaning it blocks the activity of all three types of selectins: E-selectin, P-selectin, and L-selectin. However, preclinical studies have demonstrated that its therapeutic effect in the context of sickle cell disease is predominantly mediated through the potent antagonism of E-selectin. In sickle cell disease, inflammatory

conditions trigger the upregulation of E-selectin on the surface of endothelial cells lining the blood vessels. This increased E-selectin expression promotes the adhesion of leukocytes to the vessel wall. These adherent leukocytes, in turn, can capture circulating sickle red blood cells, leading to the formation of multicellular aggregates that obstruct blood flow and cause a vaso-occlusive crisis. **Rivipansel**, by blocking E-selectin, prevents this initial leukocyte adhesion, thereby disrupting the cascade of events that leads to vaso-occlusion.



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**Caption:** Mechanism of action of **Rivipansel** in preventing vaso-occlusion.

## Key Preclinical Studies in a Sickle Cell Mouse Model

A pivotal study by Chang et al. (2010) published in *Blood* provided the foundational preclinical evidence for the efficacy of **Rivipansel** (GMI-1070) in a humanized mouse model of sickle cell

disease. This study utilized intravital microscopy to directly observe the effects of the drug on the microvasculature.

## Experimental Protocols

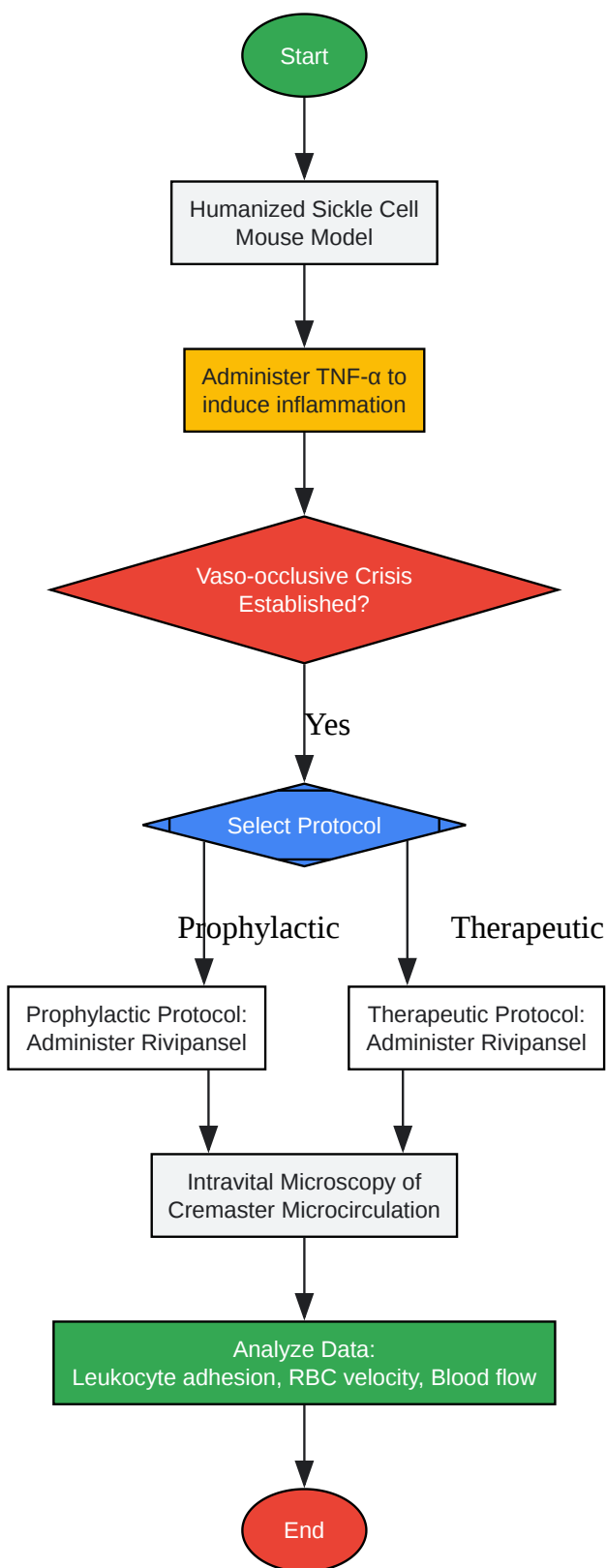
**Animal Model:** The study used a humanized sickle cell mouse model, which was generated by transplanting bone marrow from sickle cell patients into lethally irradiated mice. This model recapitulates key features of human sickle cell disease, including the presence of sickle red blood cells and the occurrence of vaso-occlusion upon inflammatory challenge.

**Induction of Vaso-occlusion:** To induce a vaso-occlusive crisis, the sickle cell mice were treated with tumor necrosis factor-alpha (TNF- $\alpha$ ), a pro-inflammatory cytokine known to upregulate E-selectin expression on the endothelium.

**Drug Administration:** **Rivipansel** (GMI-1070) was administered intravenously. The study employed two main protocols:

- **Prophylactic Protocol:** **Rivipansel** was administered before the full establishment of vaso-occlusion.
- **Therapeutic Protocol:** **Rivipansel** was administered after the vaso-occlusive crisis was already established (110 minutes after TNF- $\alpha$  injection) to assess its ability to reverse existing occlusions.

**Intravital Microscopy:** The cremaster muscle microcirculation of the mice was observed using intravital microscopy. This technique allowed for real-time visualization and quantification of various parameters, including leukocyte rolling and adhesion, red blood cell velocity, and blood flow.



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**Caption:** Experimental workflow for preclinical evaluation of **Rivipansel**.

## Quantitative Data Summary

The study by Chang et al. (2010) yielded significant quantitative data demonstrating the efficacy of **Rivipansel** in the sickle cell mouse model.

Table 1: Effect of **Rivipansel** on Leukocyte-Endothelium and Leukocyte-sRBC Interactions

Parameter	Control (PBS)	Rivipansel (GMI-1070)	% Reduction	P-value
Adherent Leukocytes (per 100 $\mu$ m venule)	15.2 $\pm$ 1.3	8.9 $\pm$ 0.9	~41%	< 0.001
sRBC interactions per adherent WBC	4.3 $\pm$ 0.5	0.3 $\pm$ 0.1	~93%	< 0.001

Data are presented as mean  $\pm$  SEM.

Table 2: Effect of **Rivipansel** on Microcirculatory Blood Flow in a Therapeutic Protocol

Parameter	Control (PBS)	Rivipansel (GMI-1070)	Fold Increase	P-value
Mean RBC Velocity (VRBC, mm/s)	0.42 $\pm$ 0.04	0.81 $\pm$ 0.07	~1.9-fold	< 0.001
Mean Blood Flow Rate (mm <sup>3</sup> /s)	0.54 $\pm$ 0.06	1.18 $\pm$ 0.12	~2.2-fold	< 0.001

Data are presented as mean  $\pm$  SEM. Measurements were taken after the establishment of vaso-occlusion.

Table 3: Effect of **Rivipansel** on Survival in Sickle Cell Mice

Treatment Group	Survival Rate	P-value
Control (PBS)	25%	< 0.05
Rivipansel (GMI-1070)	75%	

Survival was monitored for 6 hours after TNF- $\alpha$  administration.

## Conclusion

The early preclinical studies of **Rivipansel** (GMI-1070) in a humanized sickle cell mouse model provided compelling evidence for its potential as a therapeutic agent for vaso-occlusive crisis. The quantitative data from these studies demonstrated that **Rivipansel** effectively inhibits leukocyte adhesion and the subsequent capture of sickle red blood cells, leading to a significant improvement in microcirculatory blood flow and increased survival. These robust preclinical findings, based on well-defined experimental protocols, established the primary mechanism of action of **Rivipansel** as an E-selectin antagonist and provided a strong rationale for its advancement into clinical development for the treatment of sickle cell disease.

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